molecular formula C33H37F2N7O4 B7948654 戈伐替尼 CAS No. 1196681-49-8

戈伐替尼

货号 B7948654
CAS 编号: 1196681-49-8
分子量: 633.7 g/mol
InChI 键: UQRCJCNVNUFYDX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Golvatinib, also known as E-7050, is a small molecule that has been investigated for the treatment of Platinum-Resistant Squamous Cell Carcinoma of the Head and Neck . It is a highly potent, ATP-competitive inhibitor of c-Met and multiple members of the Eph receptor family, as well as c-Kit and Ron .


Molecular Structure Analysis

Golvatinib has a molecular formula of C33H37F2N7O4 and an average molecular weight of 633.701 . It belongs to the class of organic compounds known as diarylethers, which are organic compounds containing the dialkyl ether functional group .


Chemical Reactions Analysis

Golvatinib has been tested in a phase I dose-escalation clinical trial, where it was administered orally, once daily, continuously . The maximum tolerated dose (MTD) was determined to be 400 mg once daily . The pharmacokinetics demonstrated high variability, although the maximum plasma concentration and area under the plasma concentration–time curve increased with dose .

科学研究应用

  1. 晚期实体瘤的 I 期研究:戈伐替尼已在 I 期剂量探索研究中评估了其对晚期实体瘤患者的影响。它被口服给药给先前接受过批准的治疗但出现进展的患者。主要目的是确定最大耐受剂量 (MTD) 并评估安全性、药代动力学 (PK)、药效学 (PD) 生物标志物和疗效。结果表明,每日一次 400 毫克的 MTD 具有可控的毒性,初步 PD 分析显示有 c-Met 靶点调节的证据 (Doi 等人,2012) (Daniele 等人,2012)

  2. 与索拉非尼联合治疗肝细胞癌 (HCC):一项 I/II 期研究调查了戈伐替尼与索拉非尼联合治疗晚期 HCC 的疗效。这项研究探索了这种联合治疗的协同杀伤细胞效应,旨在确定 MTD 并评估联合治疗的安全性与疗效 (O'Neil 等人,2013)

  3. 与仑伐替尼联合治疗多种癌症模型:戈伐替尼已与另一种多酪氨酸激酶抑制剂仑伐替尼联合使用,以最大化临床前癌症模型中的抗血管生成活性。已证明这种联合治疗可以抑制周细胞介导的血管稳定和特定巨噬细胞亚群的浸润,从而导致甲状腺和子宫内膜癌模型中的灌注障碍和细胞凋亡 (Nakazawa 等人,2015)

  4. 克服 VEGFR 抑制剂耐药性的潜力:研究表明,戈伐替尼与其他药物联合使用可能克服肿瘤中对 VEGFR 抑制剂的耐药性。这种联合治疗已在小鼠模型中显示出协同抗肿瘤活性和降低的肿瘤血管密度 (Kawano 等人,2013)

  5. 在甲型肝炎病毒中和中的作用:在一项专注于甲型肝炎病毒 (HAV) 的研究中,戈伐替尼被确定为阻断 HAV 感染的有希望的候选药物,基于计算机对接研究和基于细胞的抗病毒试验。这项研究表明,戈伐替尼可以用作抗 HAV 药物开发的先导化合物 (Cao 等人,2019)

安全和危害

While specific safety data sheets for Golvatinib were not found, it is generally advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Golvatinib .

未来方向

Golvatinib has shown significant antitumor effects in mouse xenograft models of cancer cell lines with MET gene amplification . The development of new strategies to improve the clinical outcomes and minimize the toxic effects of VEGFR inhibitors like Golvatinib is required . The combination therapy using VEGFR inhibitors with Met inhibitors may be effective for overcoming resistance to VEGFR inhibitors .

Relevant Papers The relevant papers analyzed include a Phase I, Dose-Escalation Study of the Multitargeted Receptor Tyrosine Kinase Inhibitor, Golvatinib , and a study on the multitargeting strategy using lenvatinib and golvatinib . These papers provide valuable insights into the potential of Golvatinib as a treatment for various cancers.

属性

IUPAC Name

1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRCJCNVNUFYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37F2N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239155
Record name Golvatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40239155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Golvatinib

CAS RN

928037-13-2
Record name Golvatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928037132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Golvatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11977
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Golvatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40239155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOLVATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516Z3YP58E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Golvatinib
Reactant of Route 2
Reactant of Route 2
Golvatinib
Reactant of Route 3
Reactant of Route 3
Golvatinib
Reactant of Route 4
Reactant of Route 4
Golvatinib
Reactant of Route 5
Reactant of Route 5
Golvatinib
Reactant of Route 6
Reactant of Route 6
Golvatinib

Citations

For This Compound
359
Citations
Y Nakazawa, S Kawano, J Matsui, Y Funahashi… - Cancer …, 2015 - Wiley Online Library
… To exclude the involvement of c-Met inhibition by golvatinib, we confirmed that golvatinib treatment did not strongly inhibit cell proliferation (Fig. S2b), and that these cells did not secrete …
Number of citations: 41 onlinelibrary.wiley.com
LR Molife, EJ Dean, M Blanco-Codesido… - Clinical Cancer …, 2014 - AACR
… ) have shown that golvatinib disrupts pericyte function and thus … Here we report on a phase I first-in-human study of golvatinib … toxicities (DLT) of golvatinib. Secondary objectives were to …
Number of citations: 27 aacrjournals.org
T Nakagawa, T Matsushima, S Kawano… - Cancer …, 2014 - Wiley Online Library
… This HGF ‐induced resistance was cancelled when the M et inhibitor, golvatinib, was added … effects, but treatment with lenvatinib plus golvatinib showed synergistic antitumor effects, …
Number of citations: 44 onlinelibrary.wiley.com
T Doi - Annals of Oncology, 2012 - Elsevier
Background Golvatinib is a highly potent, small-molecule ATP-competitive inhibitor of the c-Met receptor tyrosine kinase and multiple members of the Eph receptor family as well as c-Kit …
Number of citations: 4 www.sciencedirect.com
G Daniele, M Ranson, M Blanco-Codesido, EJ Dean… - 2012 - ascopubs.org
3030 Background: Golvatinib is a highly potent, small molecule ATP-competitive inhibitor of the c-Met receptor tyrosine kinase and multiple members of the Eph receptor family as well …
Number of citations: 12 ascopubs.org
T Doi, T Yoshino, N Fuse, H Bando, M Tahara, M Ohki… - 2012 - ascopubs.org
… increase in soluble c-Met levels after golvatinib treatment. Conclusions: The MTD of golvatinib was achieved at 200 mg BID. Golvatinib was well tolerated with manageable toxicities at …
Number of citations: 5 ascopubs.org
S Kawano, T Nakagawa, Y Nakazawa, Y Sato… - Cancer Research, 2013 - AACR
… golvatinib (E7050) which is identified as a potent Met/EphB4 inhibitor and phase I trial of the lenvatinib/golvatinib … , combination with golvatinib demonstrated synergistic antitumor …
Number of citations: 2 aacrjournals.org
EL Kwak, D Juric, JM Cleary, G Cote… - European Journal of …, 2014 - ejcancer.com
… Preclinical studies have demonstrated that the combination of lenvatinib and golvatinib resulted in synergistic antitumor activity in vitro and in human cancer xenograft mouse …
Number of citations: 1 www.ejcancer.com
池田葵尚, イケダキショウ - 2020 - kpu-m.repo.nii.ac.jp
… ) 細胞の 三次元培養を用いて HGF と golvatinib の投与による嚢胞形成能への影響を検討… golvatinib 投与により 嚢胞数と嚢胞総面積の抑制された.そして,嚢胞が大きくなり始めた後から golvatinib …
Number of citations: 3 kpu-m.repo.nii.ac.jp
H Taniguchi, S Takeuchi, K Fukuda, T Yamada… - Cancer Research, 2016 - AACR
… crizotinib and golvatinib, against metastasized SCLC. … MET inhibitors, crizotinib and golvatinib, remarkably inhibited the … of MET-TKIs, crizotinib and golvatinib, in the in vivo imaging …
Number of citations: 0 aacrjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。